molecular formula C15H9N3O2S B5839011 2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone

2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone

Cat. No.: B5839011
M. Wt: 295.3 g/mol
InChI Key: JBAVBCTVCLTRNT-UHFFFAOYSA-N
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Description

2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a quinazolinone core, which is fused with a thiazole ring and a furan ring. The presence of these heteroatoms (nitrogen, sulfur, and oxygen) in the structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the thiazole ring: This step involves the reaction of the quinazolinone intermediate with thioamide derivatives under suitable conditions.

    Attachment of the furan ring: The final step includes the coupling of the thiazole-quinazolinone intermediate with furan derivatives using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazolinone analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in the inhibition or activation of biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

2-(2-furyl)-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents on the furan, thiazole, or quinazolinone rings.

    Quinazolinone derivatives: Compounds with variations in the quinazolinone core, such as different substituents or fused ring systems.

    Thiazole-containing compounds: Molecules with thiazole rings that exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

2-(furan-2-yl)-3-(1,3-thiazol-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-14-10-4-1-2-5-11(10)17-13(12-6-3-8-20-12)18(14)15-16-7-9-21-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVBCTVCLTRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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